Cas no 1261740-96-8 (2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine)

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine
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- インチ: 1S/C12H6F4IN/c13-11-10(5-9(17)6-18-11)7-1-3-8(4-2-7)12(14,15)16/h1-6H
- InChIKey: CMVCBSIMFSUQEE-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1)C1C=CC(C(F)(F)F)=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 276
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.4
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027728-500mg |
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |
1261740-96-8 | 97% | 500mg |
$1068.20 | 2023-09-03 | |
Alichem | A023027728-250mg |
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |
1261740-96-8 | 97% | 250mg |
$646.00 | 2023-09-03 | |
Alichem | A023027728-1g |
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |
1261740-96-8 | 97% | 1g |
$1663.20 | 2023-09-03 |
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 関連文献
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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6. Book reviews
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridineに関する追加情報
Professional Introduction to 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261740-96-8)
2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine, with the CAS number 1261740-96-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a pyridine core substituted with fluorine, iodine, and a trifluoromethylphenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural attributes of this compound contribute to its unique chemical properties, which have garnered attention in recent years due to their potential applications in drug discovery. The presence of both fluorine and iodine atoms provides excellent handles for further functionalization, enabling chemists to explore diverse molecular architectures. Specifically, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, a critical factor in pharmaceutical design.
In recent years, there has been growing interest in developing novel small-molecule inhibitors targeting various therapeutic pathways. The pyridine scaffold is particularly prominent in this context, as it serves as a privileged structure in medicinal chemistry. The compound 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine exemplifies this trend, offering a scaffold that can be readily modified to produce lead compounds for diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings. These reactions are fundamental tools in organic synthesis, allowing for the efficient construction of complex molecular frameworks. The iodine atom in the molecule serves as an excellent leaving group for these transformations, while the fluorinated aromatic ring enhances reactivity and selectivity. This makes 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine an invaluable building block for synthesizing novel heterocycles with potential therapeutic applications.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. Fluorine atoms can modulate metabolic pathways, improve binding affinity, and enhance drug stability. The incorporation of a trifluoromethyl group further amplifies these effects, making it a preferred moiety in drug design. The compound in question exemplifies this trend by combining fluorine and iodine functionalities with a pyridine core, creating a versatile platform for medicinal chemists.
Recent studies have highlighted the role of pyridine derivatives in addressing unmet medical needs. For instance, pyridines have been extensively explored as kinase inhibitors, given their ability to interact with protein targets through hydrogen bonding and hydrophobic interactions. The structure of 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine aligns well with this paradigm, offering opportunities for designing potent and selective kinase inhibitors.
The trifluoromethylphenyl moiety adds an additional layer of complexity to this compound, enabling further derivatization through directed ortho-metalation or electrophilic aromatic substitution reactions. These strategies allow for the introduction of diverse functional groups at specific positions on the aromatic ring, tailoring the properties of the resulting compounds to meet specific pharmacological requirements. Such flexibility makes 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine an attractive candidate for hit-to-lead optimization campaigns.
In conclusion, 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261740-96-8) represents a promising intermediate in pharmaceutical research due to its unique structural features and synthetic utility. Its combination of fluorine, iodine, and trifluoromethylphenyl substituents provides a rich foundation for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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